[2-Amino-1-(4-chlorophenyl)ethyl](methyl)propylamine
CAS No.: 1018308-78-5
Cat. No.: VC3355722
Molecular Formula: C12H19ClN2
Molecular Weight: 226.74 g/mol
* For research use only. Not for human or veterinary use.
propylamine - 1018308-78-5](/images/structure/VC3355722.png)
Specification
CAS No. | 1018308-78-5 |
---|---|
Molecular Formula | C12H19ClN2 |
Molecular Weight | 226.74 g/mol |
IUPAC Name | 1-(4-chlorophenyl)-N-methyl-N-propylethane-1,2-diamine |
Standard InChI | InChI=1S/C12H19ClN2/c1-3-8-15(2)12(9-14)10-4-6-11(13)7-5-10/h4-7,12H,3,8-9,14H2,1-2H3 |
Standard InChI Key | ZMUSIVGUKBUGIE-UHFFFAOYSA-N |
SMILES | CCCN(C)C(CN)C1=CC=C(C=C1)Cl |
Canonical SMILES | CCCN(C)C(CN)C1=CC=C(C=C1)Cl |
Introduction
[Introduction to 2-Amino-1-(4-chlorophenyl)ethylpropylamine](pplx://action/followup)
2-Amino-1-(4-chlorophenyl)ethylpropylamine is a chemical compound with the CAS number 2059949-25-4. It is a complex organic molecule featuring an amino group attached to a carbon chain that includes a 4-chlorophenyl ring, a methyl group, and a propyl group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.
Synthesis and Preparation
While specific synthesis methods for 2-Amino-1-(4-chlorophenyl)ethylpropylamine are not widely documented in the available literature, compounds with similar structures are often synthesized through reactions involving amines and halogenated organic compounds. For example, reactions involving nucleophilic substitution or reductive amination could be relevant.
Research Findings and Applications
Research on compounds like 2-Amino-1-(4-chlorophenyl)ethylpropylamine often focuses on their potential biological activities or use as intermediates in the synthesis of more complex molecules. In pharmaceutical chemistry, such compounds can serve as precursors for drugs targeting various biological pathways.
Application Area | Potential Use |
---|---|
Pharmaceutical Synthesis | Intermediate for drug development |
Chemical Research | Study of reactivity and chemical properties |
Safety and Handling
Handling 2-Amino-1-(4-chlorophenyl)ethylpropylamine requires caution due to its potential chemical reactivity. Safety data sheets (SDS) should be consulted for specific handling instructions, including protective equipment and emergency procedures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume